Ethyl (5-methoxypyridin-2-yl)acetate (CAS: 1260665-59-5): A Comprehensive Technical Guide to Chemical Identity, Synthesis, and Medicinal Applications
Ethyl (5-methoxypyridin-2-yl)acetate (CAS: 1260665-59-5): A Comprehensive Technical Guide to Chemical Identity, Synthesis, and Medicinal Applications
Executive Summary
In modern drug discovery, the strategic incorporation of functionalized pyridine scaffolds is paramount for optimizing physicochemical properties, metabolic stability, and target affinity. Ethyl (5-methoxypyridin-2-yl)acetate (CAS: 1260665-59-5) has emerged as a highly versatile building block in medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound's chemical identity, its mechanistic utility in drug design, and a field-proven, self-validating protocol for its synthesis via transition-metal catalysis.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical parameters of a building block is the first step in predicting its behavior in complex synthetic cascades and biological systems. The identity of Ethyl (5-methoxypyridin-2-yl)acetate is well-documented across chemical registries [amine | Chemsrc](1] and commercial libraries [2[2].
Below is a consolidated summary of its quantitative data:
| Property | Value | Mechanistic Implication |
| Chemical Name | Ethyl (5-methoxypyridin-2-yl)acetate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1260665-59-5 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C10H13NO3 | Defines atomic composition and mass balance. |
| Molecular Weight | 195.22 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) | Enhances aqueous solubility and target protein interaction. |
| Hydrogen Bond Donors | 0 | Increases lipophilicity (LogP) and passive membrane permeability. |
| Appearance | Pale yellow to colorless oil | Typical for low-molecular-weight pyridyl esters. |
Structural Significance & Mechanistic Role in Medicinal Chemistry
The architectural design of Ethyl (5-methoxypyridin-2-yl)acetate offers three distinct functional zones, each serving a specific mechanistic purpose in drug development:
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The Pyridine Core : Acts as a bioisostere for benzene rings, significantly improving aqueous solubility by lowering the overall lipophilicity (LogP) and providing a vector for hydrogen bonding with target kinases or receptors.
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The 5-Methoxy Group : Functions as an electron-donating group (EDG) via resonance. This modulates the pKa of the pyridine nitrogen, making it a stronger hydrogen bond acceptor while simultaneously protecting the 5-position from oxidative metabolism (e.g., by Cytochrome P450 enzymes).
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The Ethyl Acetate Moiety : Serves as a highly reactive synthetic handle. The ester can be hydrolyzed to a carboxylic acid for amide couplings, reduced to an alcohol, or subjected to further
-alkylation/arylation due to the acidic methylene protons adjacent to the carbonyl.
Pharmacophore mapping of Ethyl (5-methoxypyridin-2-yl)acetate.
Synthetic Methodologies & Workflows
Synthesizing 2-pyridylacetates directly from simple esters and halo-pyridines has historically been challenging due to the high pKa of aliphatic esters and the propensity for self-condensation (Claisen condensation). However, advancements in Palladium-catalyzed
Causality in Reagent Selection
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Base (LiHMDS) : Lithium hexamethyldisilazide is utilized because it is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates ethyl acetate at low temperatures without attacking the carbonyl carbon, effectively suppressing unwanted self-condensation.
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Catalyst/Ligand System (Pd(OAc)₂ / Bulky Biphenylphosphine) : The use of a bulky, electron-rich ligand (e.g., DavePhos or Q-Phos) is critical. The steric bulk forces the palladium center into a lower coordination state, which drastically accelerates the rate-limiting reductive elimination step, preventing competing
-hydride elimination pathways.
Palladium-catalyzed alpha-arylation synthetic workflow.
Step-by-Step Protocol: Palladium-Catalyzed Synthesis
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every stage.
Materials Required:
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2-Bromo-5-methoxypyridine (1.0 equiv)
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Ethyl acetate (1.5 equiv)
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LiHMDS (1.0 M in THF, 1.6 equiv)
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Pd(OAc)₂ (0.02 equiv, 2 mol%)
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DavePhos ligand (0.04 equiv, 4 mol%)
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Anhydrous Toluene
Procedure:
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Preparation of the Catalyst Complex : In an argon-purged Schlenk flask, combine Pd(OAc)₂ and DavePhos in anhydrous toluene. Stir at room temperature for 15 minutes until a homogeneous, brightly colored active catalyst solution is formed.
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Enolate Generation : In a separate, flame-dried flask under argon, dissolve ethyl acetate in anhydrous toluene and cool to -78 °C. Dropwise add LiHMDS over 20 minutes. Stir for an additional 30 minutes at -78 °C.
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Self-Validation (IPC 1): Quench a 50 µL aliquot of the enolate solution with D₂O. Extract with EtOAc and analyze via GC-MS. A successful enolate formation is confirmed by >95% deuterium incorporation at the
-carbon.
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Cross-Coupling : Transfer the pre-formed catalyst solution and 2-bromo-5-methoxypyridine into the enolate solution. Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 12 hours.
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Self-Validation (IPC 2): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 188/190) is <1% relative to the product peak (m/z 196.1 [M+H]⁺).
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Workup : Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Ethyl (5-methoxypyridin-2-yl)acetate as a pale yellow oil.
Analytical Characterization & Validation
To establish absolute trustworthiness in the synthesized material, rigorous analytical characterization is mandatory.
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¹H NMR (400 MHz, CDCl₃) : The defining diagnostic feature is the singlet corresponding to the methylene protons (
to the ester and pyridine) at approximately 3.80 ppm (2H, s). The methoxy group will appear as a sharp singlet at 3.85 ppm (3H, s). The ethyl ester is confirmed by a quartet at 4.15 ppm (2H, q) and a triplet at 1.25 ppm (3H, t). The pyridine core will display a characteristic AMX splitting pattern in the aromatic region ( 7.10 - 8.20 ppm). -
LC-MS (ESI+) : A single dominant peak in the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 196.1 [M+H]⁺ confirms the molecular weight and purity of the compound.
References
-
amine | Chemsrc. Chemsrc.com. Available at:
- Methyl 2-(3,5-dihydroxypyridin-2-yl)acetate | BLD Pharm. Bldpharm.com.
- Palladium-Catalyzed α-Arylation of Esters. ResearchGate.net / Journal of the American Chemical Society.
